2-{[2-(Benzyloxy)benzyl]amino}ethanol
Description
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(2-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H19NO2/c18-11-10-17-12-15-8-4-5-9-16(15)19-13-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2 |
InChI Key |
HMKOTLMFUXHSEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Positional Isomerism : The ortho-benzyloxy isomer (target compound) and meta-benzyloxy analogue (CAS 774192-20-0) share identical molecular formulas but differ in substituent placement. The ortho-position may introduce steric effects during synthetic or intermolecular interactions .
- Multi-Substitution: YTK-A76, with 3,4-bis(benzyloxy) groups, exhibits a higher molecular weight (375.45 g/mol) and lower synthetic yield (39.1%) compared to mono-substituted derivatives, likely due to increased steric demands .
Functional and Application Differences
- Pharmaceutical Intermediates : Compounds like 2-[4-(benzyloxy)phenyl]ethanamine hydrochloride are used to synthesize bioactive molecules, where substituent positioning (e.g., ortho vs. para) can influence binding affinity or metabolic stability .
- Protective Group Chemistry: Benzyloxy groups serve as protective intermediates in organic synthesis. For instance, 2-(benzyloxy)ethanol (CAS 2050-25-1) is a PEG-like linker in PROTAC synthesis, highlighting the utility of benzyl ethers in drug design .
Challenges and Limitations
- Steric Hindrance : Ortho-substituted derivatives may face challenges in reactions requiring planar transition states (e.g., cyclizations) due to proximity of substituents .
- Purification : Multi-benzyloxy compounds (e.g., YTK-A76) often require chromatographic purification, increasing process complexity .
Q & A
Q. What are the recommended synthetic routes for 2-{[2-(Benzyloxy)benzyl]amino}ethanol, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Benzylation : Introduce the benzyloxy group to a phenolic precursor using benzyl chloride or bromide under basic conditions (e.g., NaH or K₂CO₃) .
Amination : React the benzyloxy-substituted benzyl chloride with aminoethanol (or its protected derivative) in a nucleophilic substitution reaction. A base like triethylamine is often used to scavenge HCl .
Deprotection (if needed): Remove protecting groups (e.g., Boc or Fmoc) using acidic or basic conditions.
Q. Key Factors Affecting Yield :
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
Methodological Answer: Characterization relies on:
Q. What are the solubility properties of this compound, and how do they affect experimental design?
Methodological Answer:
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | 10 mM | |
| Solubility in Water | Limited (hydrophobic aromatic groups) | |
| Solubility in Ethanol | Moderate (~50 mg/mL) |
Q. Experimental Implications :
- Use DMSO for stock solutions in biological assays.
- For aqueous reactions, employ co-solvents (e.g., 10% ethanol) or surfactants to enhance solubility .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in the reported biological activities of this compound derivatives?
Methodological Answer: Contradictions in bioactivity (e.g., autophagy modulation vs. off-target effects) are addressed through:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to confirm specificity .
- Structural Analog Analysis : Compare activities of derivatives (e.g., tert-butylamino vs. benzylamino substitutions) to identify critical functional groups (see Table 1) .
- Mechanistic Profiling : Use CRISPR screens or proteomics to map pathways affected by the compound .
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound | Target Activity | Reference |
|---|---|---|
| This compound | p62-ZZ domain binding | |
| 4-(Benzyloxy)-α1-[(tert-butylamino)methyl]benzene-1,3-dimethanol | Weaker binding affinity |
Q. In the context of AUTOTAC design, how does this compound facilitate targeted protein degradation?
Methodological Answer: The compound acts as a p62-ZZ domain ligand in autophagy-targeting chimeras (AUTOTACs):
Binding Specificity : The benzyloxy and ethanolamine groups form hydrogen bonds with Phe-346 and Trp-340 in the p62-ZZ domain .
Linker Optimization : Ethanolamine’s hydroxyl group is conjugated to a E3 ligase recruiter (e.g., cereblon ligand) via a PEG or alkyl spacer.
In Vivo Validation : Use LC3-II/GFP-LC3 puncta assays to confirm autophagic flux enhancement in HEK293T cells .
Q. How does the benzyloxy group influence the compound’s stability under acidic or oxidative conditions?
Methodological Answer:
- Acidic Conditions : The benzyl ether is stable at pH > 3 but hydrolyzes to phenol derivatives in strong acids (e.g., HCl/MeOH, reflux). Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .
- Oxidative Conditions : Resistant to mild oxidants (e.g., H₂O₂) but degrades with strong oxidants (KMnO₄), forming benzoic acid derivatives. Use ascorbic acid as a stabilizer in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
